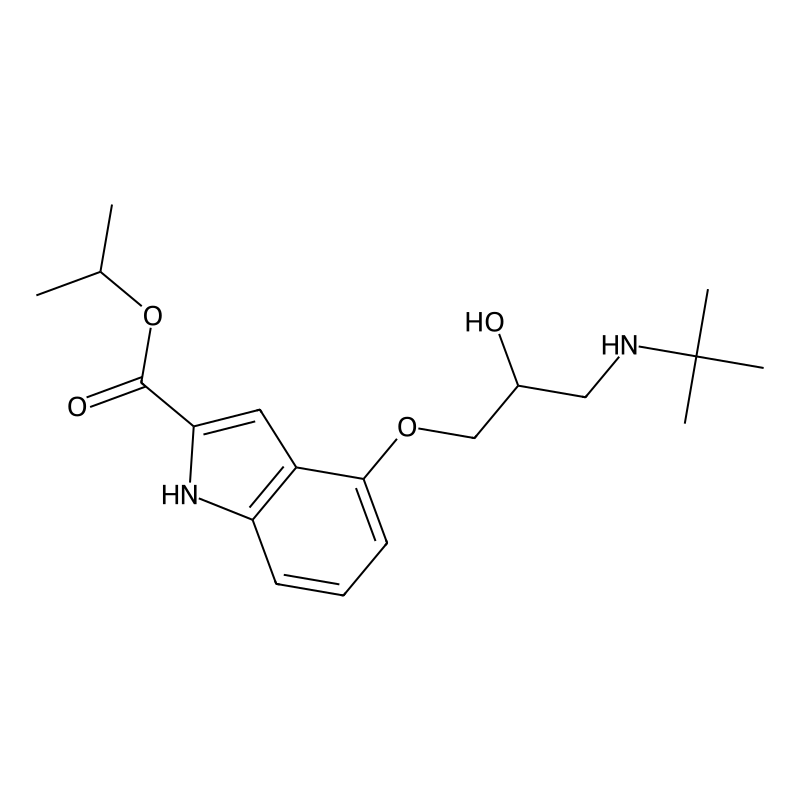Carpindolol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Cardiovascular Research:
- Antihypertensive Effects: Carpindolol's ability to block beta-adrenergic receptors in the heart can help lower blood pressure. Research studies have explored its efficacy as a treatment for hypertension, either alone or in combination with other medications. [Source: National Institutes of Health ()]
- Heart Failure: Some studies have investigated the potential benefits of carpindolol in managing heart failure. Beta-blockers can help reduce workload on the heart, and carpindolol's antioxidant properties have also been of interest. However, more research is needed to determine its definitive role in heart failure treatment. [Source: American Heart Association ()]
Neurological Research:
- Anxiety Disorders: Carpindolol's potential anxiolytic (anti-anxiety) effects have been explored in some research. Beta-blockers can help regulate physiological responses to stress, which may be beneficial for anxiety management. More studies are needed to confirm its efficacy for this purpose. [Source: Dialog ()]
- Migraine Prevention: Limited research has investigated the use of carpindolol for migraine prophylaxis. Beta-blockers may help reduce blood vessel constriction, which is thought to play a role in migraine headaches. Further investigation is needed to determine its effectiveness in this area. [Source: The Cochrane Database of Systematic Reviews ()]
Other Areas of Research:
- Thyroid Disorders: Carpindolol's potential role in managing hyperthyroidism, a condition of excessive thyroid hormone production, has been investigated in some studies. Beta-blockers can help regulate certain symptoms associated with hyperthyroidism. More research is needed to confirm its use in this context. [Source: National Institutes of Health ()]
Carpindolol is a beta-blocker compound primarily used for managing cardiovascular conditions such as hypertension and arrhythmias. It is classified as a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. The molecular formula of Carpindolol is with a molar mass of approximately 348.443 g/mol. Its IUPAC name is propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate, indicating its complex structure that includes an indole core and various functional groups .
As a beta-blocker, Carpindolol is expected to act by competitively binding to beta-adrenergic receptors in the heart, thereby reducing the effects of adrenaline and lowering blood pressure and heart rate []. However, its additional role as a 5-HT1 receptor modulator suggests a more complex mechanism.
Studies suggest that 5-HT1B receptor antagonism might contribute to anxiolytic (anti-anxiety) effects, while 5-HT1D receptor agonism could influence mood and cardiovascular function []. More research is needed to fully elucidate the interplay between these mechanisms.
- Oxidation: This compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
- Reduction: It can be reduced to yield alcohol derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Carpindolol can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives by reacting with alkyl halides or acyl chlorides .
Carpindolol exhibits significant biological activity through its mechanism of action as a beta-blocker. By blocking beta-adrenergic receptors, it leads to decreased heart rate and blood pressure. The inhibition of these receptors results in reduced cyclic adenosine monophosphate (cAMP) production, which decreases calcium influx into cardiac cells, ultimately lowering cardiac contractility and myocardial oxygen demand . Additionally, Carpindolol has been studied for its potential therapeutic effects in treating other conditions related to cardiovascular physiology.
The synthesis of Carpindolol involves several key steps:
- Formation of the Indole Core: This is achieved through Fischer indole synthesis.
- Introduction of the Propoxy Group: This step involves an etherification reaction to incorporate the propoxy group into the structure.
- Industrial Production: In industrial settings, batch reactors are typically used for initial synthesis stages, while continuous flow reactors enhance efficiency during the final steps. Purification processes such as recrystallization and chromatography are employed to obtain high-purity Carpindolol .
Carpindolol has diverse applications across various fields:
- Pharmaceutical Research: It serves as a model compound in studies focusing on beta-adrenergic receptor interactions.
- Cardiovascular Medicine: Investigated for its efficacy in managing hypertension and arrhythmias.
- Drug Development: Used in the development of new beta-blocker drugs with improved safety and efficacy profiles .
Studies on Carpindolol's interactions reveal its significant effects on cardiovascular systems. It interacts predominantly with beta-adrenergic receptors, influencing heart rate and myocardial contractility. Research has also explored its pharmacokinetics, including absorption, distribution, metabolism, and excretion characteristics, which are crucial for understanding its therapeutic window and potential side effects .
Carpindolol shares structural and functional similarities with several other beta-blockers. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| Carpindolol | 348.44 | Non-selective beta-blocker with indole structure | |
| Carvedilol | 406.47 | Non-selective; used for heart failure; contains a carbazole moiety | |
| Propranolol | 259.35 | Non-selective; first clinically used beta-blocker | |
| Atenolol | 266.34 | Selective beta-1 blocker; commonly used for hypertension | |
| Metoprolol | 267.38 | Selective beta-1 blocker; used for hypertension and heart failure |
Uniqueness of Carpindolol:
Carpindolol's distinctive structure featuring an indole core differentiates it from other common beta-blockers, which often contain naphthalene or phenolic structures. This unique configuration may contribute to its specific pharmacological profile and potential therapeutic applications not observed in other compounds .








